molecular formula C10H20O B10775568 beta-CITRONELLOL, (+/-)- CAS No. 68916-43-8

beta-CITRONELLOL, (+/-)-

Cat. No.: B10775568
CAS No.: 68916-43-8
M. Wt: 156.26 g/mol
InChI Key: QMVPMAAFGQKVCJ-UHFFFAOYSA-N
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Description

Beta-Citronellol, (+/-)-: is a natural acyclic monoterpenoid alcohol. It is a significant component in the realm of organic compounds, known for its pleasant aroma and various applications. This compound is found in the essential oils of several plants, including citronella grass (Cymbopogon nardus), rose (Rosa damascena), and geranium (Pelargonium graveolens) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Citronellol can be synthesized through the hydrogenation of geraniol or nerol over a copper chromite catalyst . The reaction conditions typically involve high temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods: Industrial production of beta-Citronellol primarily involves the extraction of essential oils from plants like citronella grass, rose, and geranium. The extraction methods include steam distillation, solvent extraction, and supercritical fluid extraction . Steam distillation is the most common method, where steam is used to vaporize the volatile components of the plant, which are then condensed and collected .

Chemical Reactions Analysis

Types of Reactions: Beta-Citronellol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

3,7-dimethyloct-6-en-1-ol
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InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3
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InChI Key

QMVPMAAFGQKVCJ-UHFFFAOYSA-N
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Canonical SMILES

CC(CCC=C(C)C)CCO
Source PubChem
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID3026726
Record name Citronellol
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Molecular Weight

156.26 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid with a sweet floral odor; [EPA BRADs] Colorless liquid with a rose-like odor; [Acros Organics MSDS], colourless oily liquid; rose-like aroma
Record name 6-Octen-1-ol, 3,7-dimethyl-
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Record name dl-Citronellol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/
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Boiling Point

224 °C, BP: 108-109 °C at 10 mm Hg; specific gravity: 1.4576 at 18/4 °C /(-)-Form/
Record name Citronellol
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Solubility

In water, 200 mg/L at 25 °C, In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C, Soluble in fixed oils, propylene glycol; insoluble in glycerin, Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol)
Record name Citronellol
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Density

0.8550 g/cu cm at 20 °C, 0.850-0.860
Record name Citronellol
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Vapor Pressure

0.04 [mmHg], 0.02 mm Hg at 25 °C
Record name Citronellol
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Mechanism of Action

We evaluated the effects of rose oil on the peroxisome proliferator-activated receptor (PPAR) and cyclooxygenase-2 (COX-2).Citronellol and geraniol, the major components of rose oil, activated PPAR alpha and gamma, and suppressed LPS-induced COX-2 expression in cell culture assays, although the PPARgamma-dependent suppression of COX-2 promoter activity was evident only with citronellol, indicating that citronellol and geraniol were the active components of rose oil.
Record name Citronellol
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Color/Form

Colorless oily liquid

CAS No.

106-22-9
Record name Citronellol
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Melting Point

<-20 °C
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